molecular formula C12H19NO4 B6206177 tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate CAS No. 223118-68-1

tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

Cat. No. B6206177
CAS RN: 223118-68-1
M. Wt: 241.3
InChI Key:
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Description

Tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate, commonly known as tert-butyl ester, is a type of organic compound that has a wide range of applications in organic synthesis and scientific research. It is an important reagent in organic synthesis due to its unique reactivity and ability to form stable compounds. The presence of the tert-butyl group makes it particularly useful in the synthesis of a variety of compounds. Its use in scientific research is becoming increasingly popular due to its ability to act as an inhibitor of several enzymes and its potential as a medicinal agent.

Mechanism of Action

The mechanism of action of tert-butyl ester is not fully understood. However, it is believed to act as an inhibitor of several enzymes by forming a complex with the enzyme’s active site. This complex then blocks the enzyme’s ability to catalyze its reaction, leading to the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
Tert-butyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

The use of tert-butyl ester in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively stable and has a low potential for toxicity. Finally, it is highly soluble in a variety of solvents, making it easy to use in experiments.
However, there are also some limitations to its use in laboratory experiments. First, its reactivity is relatively low, making it difficult to use in reactions that require high reactivity. Second, it is difficult to purify, making it difficult to obtain a high-purity product. Finally, it is relatively expensive, making it cost-prohibitive for many laboratory experiments.

Future Directions

The future of tert-butyl ester is promising, as it has a wide range of potential applications. One potential application is in the development of new drugs and therapies. For example, it could be used to develop inhibitors of enzymes that are involved in the metabolism of drugs, the regulation of gene expression, and the regulation of cell signaling pathways. Additionally, it could be used to develop anti-inflammatory and anti-cancer agents. Finally, it could be used to develop new catalysts for organic synthesis.

Synthesis Methods

The synthesis of tert-butyl ester is typically achieved using a method known as the Williamson ether synthesis. This method involves the reaction of an alcohol and an alkyl halide in the presence of a base. In this particular case, the alkyl halide is the tert-butyl halide, and the alcohol is the 2-methoxy-2-oxoethylidene pyrrolidine. The reaction is carried out at a temperature of around 70°C and produces the desired tert-butyl ester.

Scientific Research Applications

Tert-butyl ester is widely used in scientific research due to its ability to act as an inhibitor of several enzymes. It has been used to study the effects of enzyme inhibition on various biological processes, including the metabolism of drugs, the regulation of gene expression, and the regulation of cell signaling pathways. Additionally, it has been used to study the effects of drug resistance in bacteria and cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves the condensation of tert-butyl 2-pyrrolidinecarboxylate with 2-methoxyacetaldehyde followed by oxidation of the resulting intermediate.", "Starting Materials": [ "tert-butyl 2-pyrrolidinecarboxylate", "2-methoxyacetaldehyde", "sodium borohydride", "hydrogen peroxide", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-pyrrolidinecarboxylate and 2-methoxyacetaldehyde in acetic acid.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in acetic acid and add hydrogen peroxide dropwise with stirring.", "Step 6: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 7: Extract the product with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain tert-butyl (2E)-2-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate as a yellow oil." ] }

CAS RN

223118-68-1

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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